molecular formula C9H4BrF5N2O B2752567 2-[Bromo(difluoro)methyl]-4-(trifluoromethoxy)-1H-benzimidazole CAS No. 2366994-28-5

2-[Bromo(difluoro)methyl]-4-(trifluoromethoxy)-1H-benzimidazole

Cat. No.: B2752567
CAS No.: 2366994-28-5
M. Wt: 331.04
InChI Key: YCXLYTGTNRZGEL-UHFFFAOYSA-N
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Description

2-[Bromo(difluoro)methyl]-4-(trifluoromethoxy)-1H-benzimidazole is a chemical compound with the molecular formula C9H4BrF5N2O It is characterized by the presence of bromine, difluoromethyl, and trifluoromethoxy groups attached to a benzimidazole core

Preparation Methods

One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions. The specific reaction conditions and reagents used can vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

2-[Bromo(difluoro)methyl]-4-(trifluoromethoxy)-1H-benzimidazole can undergo various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[Bromo(difluoro)methyl]-4-(trifluoromethoxy)-1H-benzimidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[Bromo(difluoro)methyl]-4-(trifluoromethoxy)-1H-benzimidazole involves its interaction with molecular targets through its bromine and fluorine atoms. These interactions can lead to the formation of new chemical bonds or the modification of existing ones, depending on the specific application and conditions.

Comparison with Similar Compounds

Similar compounds to 2-[Bromo(difluoro)methyl]-4-(trifluoromethoxy)-1H-benzimidazole include other benzimidazole derivatives with different substituents. These compounds can vary in their chemical properties and reactivity, making each unique in its applications. For example, compounds with different halogen atoms or functional groups may exhibit different reactivity and biological activity.

Properties

IUPAC Name

2-[bromo(difluoro)methyl]-4-(trifluoromethoxy)-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrF5N2O/c10-8(11,12)7-16-4-2-1-3-5(6(4)17-7)18-9(13,14)15/h1-3H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCXLYTGTNRZGEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OC(F)(F)F)N=C(N2)C(F)(F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrF5N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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